molecular formula C12H14ClNOS B8286522 3-[(4-Chlorophenyl)thio]-azacycloheptan-2-one

3-[(4-Chlorophenyl)thio]-azacycloheptan-2-one

Cat. No.: B8286522
M. Wt: 255.76 g/mol
InChI Key: ZJAUDLPVYJEXMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Chlorophenyl)thio]-azacycloheptan-2-one is a useful research compound. Its molecular formula is C12H14ClNOS and its molecular weight is 255.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H14ClNOS

Molecular Weight

255.76 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfanylazepan-2-one

InChI

InChI=1S/C12H14ClNOS/c13-9-4-6-10(7-5-9)16-11-3-1-2-8-14-12(11)15/h4-7,11H,1-3,8H2,(H,14,15)

InChI Key

ZJAUDLPVYJEXMO-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(=O)C(C1)SC2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

54 g (1.0 mol) of sodium methylate and 144.6 g (1.0 mol) of 4-chlorothiophenol are initially introduced into 500 mL of methanol, and a methanolic solution of 192 g (1.0 mol) of α-bromocaprolactam is added dropwise at room temperature. After the exothermic reaction has ceased, the mixture is stirred for a further 3 hours at room temperature, the precipitated sodium bromide is then filtered off under suction and the mother liquor is evaporated down in vacuo. The precipitated crystals are filtered off under suction.
Name
sodium methylate
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
144.6 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
192 g
Type
reactant
Reaction Step Two

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